molecular formula C15H26Cl3N5O B2925264 4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride CAS No. 2377033-35-5

4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride

Cat. No. B2925264
CAS RN: 2377033-35-5
M. Wt: 398.76
InChI Key: ZVAZIUHJEFCPIL-UHFFFAOYSA-N
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Description

The compound “4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride” is a complex organic molecule. It contains a diazaspiro[3.4]octane core, which is a type of spiro compound where two rings share a single atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,6-diazaspiro[3.4]octan-7-one derivatives have been synthesized as potent sigma-1 receptor antagonists . The synthesis process often involves cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a diazaspiro[3.4]octane core, which is a type of spiro compound where two rings share a single atom . The compound also contains a pyrimidine ring and a morpholine ring .

Scientific Research Applications

Synthetic Methodologies and Derivative Synthesis

Research has been conducted on the synthesis of morpholine derivatives due to their importance in medicinal chemistry. For instance, a green synthetic method was established for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their potential in inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei et al., 2017). Similarly, novel inhibitors of the PI3K-AKT-mTOR pathway have utilized morpholine derivatives, emphasizing their role in forming key hydrogen bonding interactions critical for pharmacological selectivity (H. Hobbs et al., 2019).

Application in Imaging and Diagnosis

In the realm of imaging and diagnosis, [11C]HG-10-102-01, a compound synthesized from morpholine derivatives, has been explored as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease (Min Wang et al., 2017). This highlights the compound's utility in neurological research and potential clinical diagnostics.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties. A study on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules revealed significant antimicrobial activity against selected bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (J.J. Majithiya et al., 2022).

Heterocyclic Chemistry and Drug Design

The design and synthesis of morpholine surrogates, through cycloaddition reactions, provided improved substitutes for piperazine and morpholine in drug molecules, offering new avenues for exploring chemical and patent space in medicinal chemistry (王雯 et al., 2015). Moreover, novel tetrahydroquinolinopyrimidine derivatives synthesized from morpholine demonstrated antitumor activities, presenting another aspect of morpholine derivatives' potential in therapeutic applications (A. Abdel-rahman et al., 1992).

properties

IUPAC Name

4-[4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-2-3-17-14(18-13)20-4-6-21-7-5-20;;;/h2-3,12,16H,4-11H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAZIUHJEFCPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCOCC4.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride

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